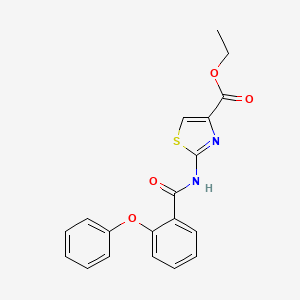

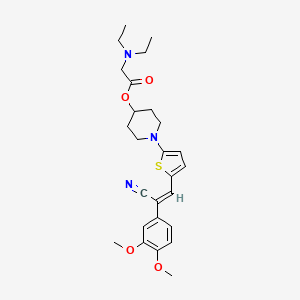

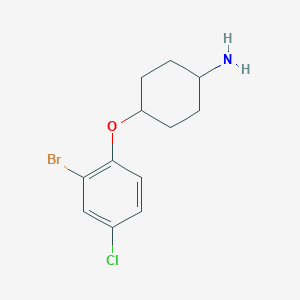

![molecular formula C22H23NO4 B2989487 1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-47-2](/img/structure/B2989487.png)

1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a spiro[chroman-2,4’-piperidin]-4-one moiety, an acetyl group, and a 4-methoxyphenyl group . The spiro[chroman-2,4’-piperidin]-4-one moiety is a type of spirocyclic compound, which is a class of organic compounds that have two or more rings that share a single atom. The 4-methoxyphenyl group is a common motif in organic chemistry and is often involved in various chemical reactions .

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions, and the piperidine ring might participate in reactions typical for secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and could be influenced by factors such as its size, shape, functional groups, and stereochemistry .科学的研究の応用

Synthesis and Receptor Affinity

The synthesis and evaluation of compounds related to 1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one have shown their significance in receptor affinity studies. A study described the preparation of spiro compounds with modifications in the 3-position to introduce various residues, investigating their σ1- and σ2-receptor affinity. The most potent σ1-ligand identified through this research was a methoxy derivative, highlighting the compound's potential in receptor affinity applications (Maier & Wünsch, 2003).

Medicinal Chemistry and Drug Discovery

Research into spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds has demonstrated impressive progress in syntheses and their biological relevances. These compounds, including derivatives of 1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one, are important pharmacophores in various drugs and biochemical reagents. The development of new biologically active substances containing this pharmacophore has been analyzed, emphasizing its role in medicinal chemistry and drug discovery (Ghatpande et al., 2020).

Acetyl-CoA Carboxylase Inhibitors

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed, synthesized, and evaluated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity, revealing several compounds with low nanomolar range activity. These findings underscore the compound's potential as ACC inhibitors, which could have implications in the development of treatments for metabolic diseases (Shinde et al., 2009).

Histone Deacetylase Inhibitors

Further research into spiro[chromane-2,4'-piperidine] derivatives explored their preparation as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their abilities to inhibit nuclear HDACs, their antiproliferative activities, and in vitro ADME profiles. Selected compounds exhibited improved pharmacokinetic behavior and superior in vivo antitumor activity, highlighting the potential of these derivatives in cancer therapy (Thaler et al., 2012).

Anti-Microbial Agents

The synthesis and evaluation of novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues for anti-fungal and anti-microbial activities have been documented. These compounds demonstrated excellent docking integrations with MDS 4.6 and significant anti-fungal and anti-microbial activities, showcasing their potential as anti-microbial agents (Ghatpande et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

1'-[2-(4-methoxyphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-17-8-6-16(7-9-17)14-21(25)23-12-10-22(11-13-23)15-19(24)18-4-2-3-5-20(18)27-22/h2-9H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCDNFBPABSINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

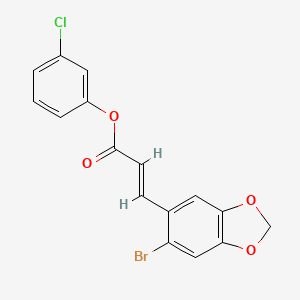

![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol](/img/structure/B2989406.png)

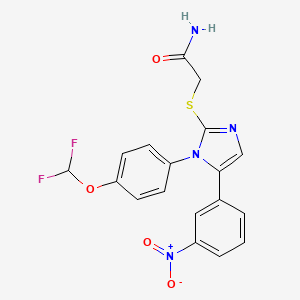

![1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989412.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

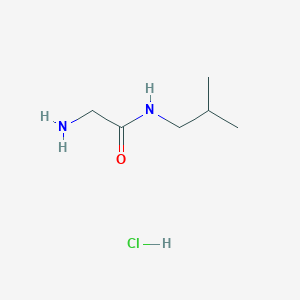

![N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989427.png)